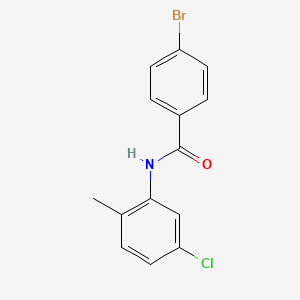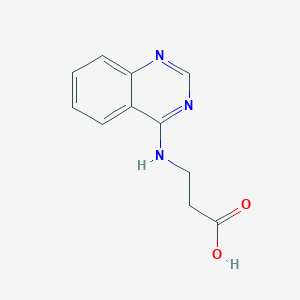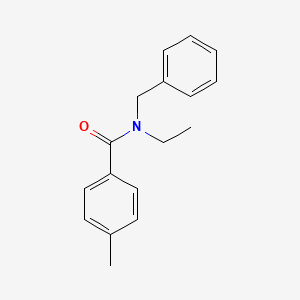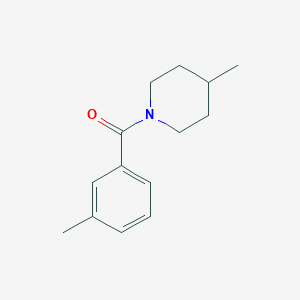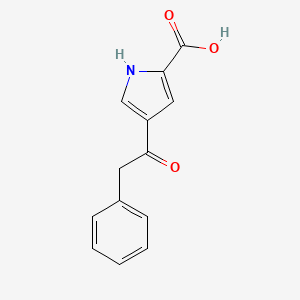
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
While specific synthesis methods for “4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid” are not available, phenylacetic acid can be used to synthesize a variety of phenyl substituted compounds by Pd (II)-catalyzed C-H activation/aryl-aryl coupling reaction .Molecular Structure Analysis
The molecular structure of phenylacetic acid consists of a phenyl ring attached to an acetic acid group . The linear formula is C6H5CH2CO2H .Chemical Reactions Analysis
Phenylacetic acid can undergo various reactions. For instance, it can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.081 g/mL at 25 °C (lit.) . The melting point is 76-78 °C (lit.) and the boiling point is 265 °C (lit.) .Aplicaciones Científicas De Investigación
1. Synthesis of Pyrrole Derivatives
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in the synthesis of various pyrrole derivatives. For instance, a study by Galenko et al. (2015) demonstrates the use of this compound in the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, to yield 4-acylpyrrole-2-carboxylic acid derivatives with high efficiency. This method emphasizes the significance of pyrrole derivatives in organic synthesis and material science (Galenko, Galenko, Khlebnikov, & Novikov, 2015).
2. Role in Chirality Assignment
The compound is also instrumental in chirality assignment studies. Yashima et al. (1997) explored the use of phenylacetylenes bearing an amino group for the chirality assignment of carboxylic acids. They found that certain polymers derived from these compounds exhibited induced circular dichroism, useful in determining the chirality of acids. This research highlights the potential of pyrrole derivatives in stereochemical analysis and enantiomeric separation (Yashima, Maeda, Matsushima, & Okamoto, 1997).
3. Structural and Spectroscopic Studies
Studies on the molecular structure and spectroscopic properties of pyrrole derivatives contribute significantly to the field of chemical analysis. Research by Singh, Rawat, and Sahu (2014) on a pyrrole containing chalcone derivative, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, elucidates the vibrational analysis and the nonlinear optical properties of such compounds, indicating their potential application in optical materials and spectroscopic analysis (Singh, Rawat, & Sahu, 2014).
4. Pharmaceutical Research
While excluding drug use, dosage, and side effects, it's important to note that derivatives of pyrrole carboxylic acids, including this compound, are often investigated for potential pharmaceutical applications. For example, the study by Muchowski et al. (1985) on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids explores their potential in the development of analgesic and anti-inflammatory agents, demonstrating the broad scope of application in drug discovery (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
5. Agricultural Applications
In the agricultural sector, derivatives of this compound have been synthesized and evaluated as growth-promotion factors for seeds of grain crops, as shown in the study by Mikhedkina et al. (2019). This research provides insights into the potential application of these compounds in enhancing seed germination and growth, offering innovative solutions in the field of agriculture (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, (2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide, targets histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
It can be inferred that the compound might interact with its targets in a manner similar to other phenylacetyl derivatives .
Biochemical Pathways
The compound is likely involved in the phenylacetic acid (PAA) catabolic pathway, a central intermediate pathway in bacterial degradation of aromatic components . This pathway involves approximately 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
The adme properties of phenylacetic acid, a related compound, suggest that it is metabolized by phenylacetate esterases found in the human liver cytosol .
Result of Action
The compound’s involvement in the paa catabolic pathway suggests it may play a role in biofilm formation and antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid. For instance, the presence of other aromatic compounds in the environment could potentially affect the efficiency of the PAA catabolic pathway .
Propiedades
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVGIOVSZCLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




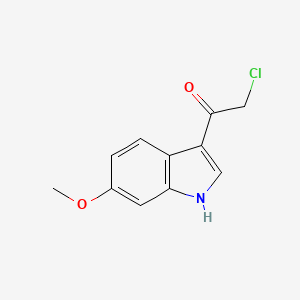

![2-Methyl-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1634704.png)
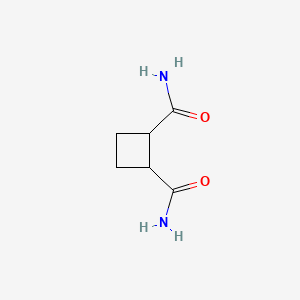
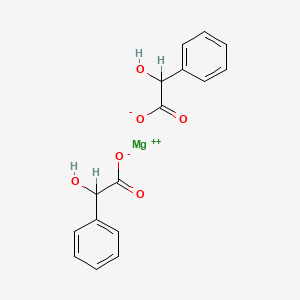
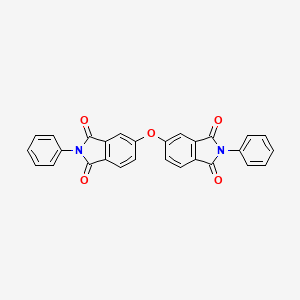

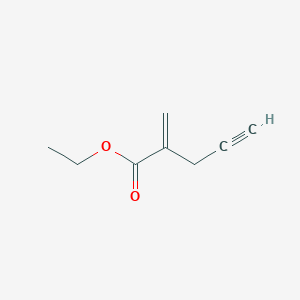
![3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B1634719.png)
